molecular formula C18H32O16 B133400 Maltotriose CAS No. 1109-28-0

Maltotriose

Cat. No. B133400
CAS RN: 1109-28-0
M. Wt: 504.4 g/mol
InChI Key: RXVWSYJTUUKTEA-CGQAXDJHSA-N
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Description

Maltotriose is a trisaccharide composed of three glucose units linked by alpha-1,4 glycosidic bonds. It is a product of starch degradation and can be produced by the hydrolysis of pullulan, a polysaccharide, using enzymes such as pullulanase. Maltotriose is significant in various industrial applications, including food and beverage production, due to its functional properties as a sweetener and its role in fermentation processes .

Synthesis Analysis

The synthesis of maltotriose can be achieved through enzymatic hydrolysis of pullulan. Optimal conditions for this process have been identified, including specific pH levels, temperatures, and enzyme concentrations. For instance, one study found that hydrolyzing pullulan with pullulanase at a pH of 5.0 and a temperature of 45°C with 10 ASPU/g of pullulanase resulted in a high yield of maltotriose . Another study achieved maltotriose production from the fermentation broth of Auerobasidium pullulans, with optimal conditions being a pH of 4.92 and a temperature of 47.88°C . Additionally, maltotriose can be synthesized chemically, as demonstrated by the preparation of a branched pentasaccharide, 6'-alpha-maltosyl-maltotriose, using synthetic intermediates .

Molecular Structure Analysis

The molecular structure of maltotriose derivatives has been elucidated using various analytical techniques. For example, the structure of 62-α-maltotriosyl-maltotriose was determined using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR), revealing its complex branched structure . The crystal structures of two 1,6-anhydro-beta-maltotriose derivatives were also determined, showing that despite modifications, the glycosidic linkages maintain conformations similar to other alpha-(1-->4)-linked oligosaccharides .

Chemical Reactions Analysis

Maltotriose can undergo various chemical reactions due to its functional groups. The preparation of branched oligosaccharides like 6'-alpha-maltosyl-maltotriose involves glycosylation reactions, where glycosyl donors and acceptors are synthesized and then condensed to form the desired oligosaccharide . The introduction of anhydro bridges and acetyl groups in maltotriose derivatives also indicates the potential for chemical modifications that can alter its physical and chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of maltotriose have been studied, including its behavior in aqueous solutions. Viscosity measurements, apparent molar volumes, and activity coefficients of maltotriose in water have been determined, indicating that maltotriose is a structure-forming solute. The ability of maltotriose to affect the structure of water increases with the number of glucose residues, suggesting that maltotriose has a significant impact on the physical properties of its solutions . These properties are essential for understanding maltotriose's role in food science and other applications where solution behavior is critical.

Scientific Research Applications

  • Biomedical and Tissue Engineering Field

    • Maltotriose is a component of Pullulan, a biocompatible polymer synthesized by Aureobasidium pullulans . This polymer is a linear α-glucan of maltotriose units with occasional branching of glucosyl or maltosyl substitution .
    • Pullulan’s application in the biomedical and tissue engineering field is emerging due to its biocompatible, non-toxic, non-immunogenic, and inert nature . It can be derivatized via various chemical reactions to increase its utility in the field of pharmaceuticals .
    • The methods of application or experimental procedures would involve the synthesis of Pullulan and its subsequent derivatization .
    • The outcomes of these applications are still being researched, but the potential benefits include the creation of biocompatible materials for use in tissue engineering and other biomedical applications .
  • Food and Pharma Industry

    • Maltotriose is a component of maltooligosaccharides, which are low molecular weight carbohydrates with a wide range of health benefits due to their excellent bio-preservative and prebiotic properties .
    • Maltooligosaccharides and isomaltooligosaccharides comprise 2–10 glucose units linked by α-1-4 and α-1-6 glycoside bonds, respectively . These oligosaccharides have applications in the food, pharmaceuticals, and cosmetic industry .
    • The methods of application or experimental procedures would involve the use of malto-oligosaccharide forming amylase (EC 3.2.1.133), a key enzyme with a dual catalytic function used to produce oligosaccharides .
    • The outcomes of these applications are still being researched, but the potential benefits include the creation of bio-preservative and prebiotic products for use in the food and pharma industry .
  • Enzyme Production

    • Maltotriose is used in the production of certain enzymes. For instance, two amylases derived from two Streptomyces species that hydrolyze soluble starch from potato produced maltotriose as the primary maltooligosaccharide product .
    • The methods of application or experimental procedures would involve the use of these amylases to hydrolyze soluble starch .
    • The outcomes of these applications are still being researched, but the potential benefits include the production of specific enzymes .
  • Nutritional Products and Functional Foods

    • Maltotriose, as a component of maltooligosaccharides, is commonly used as an ingredient in nutritional products and functional foods .
    • The methods of application or experimental procedures would involve the use of maltotriose in the formulation of these products .
    • The outcomes of these applications include the production of nutritional products and functional foods with potential health benefits .
  • Brewing Industry

    • Maltotriose is utilized by certain strains of the hybrid lager yeast Saccharomyces pastorianus . The ability to utilize maltotriose is a relatively rare trait amongst non-domesticated yeasts, but it’s crucial for achieving good fermentation rates and alcohol yields .
    • The methods of application or experimental procedures would involve the use of these yeast strains in the brewing process .
    • The outcomes of these applications include the production of lager beers with potentially unique characteristics .
  • Fermentation with Wild Yeasts

    • The use of wild yeasts in fermentation is becoming a viable option for the differentiation of beers . To achieve good fermentation rates and alcohol yields, such yeasts must have the ability to utilize the wort sugars maltose and maltotriose .
    • The methods of application or experimental procedures would involve the use of these wild yeasts in the fermentation process .
    • The outcomes of these applications include the production of beers with potentially unique flavors and characteristics .

Safety And Hazards

Maltotriose should be handled with personal protective equipment/face protection. It should be stored in a dry, cool, and well-ventilated place. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-DZOUCCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801157137
Record name O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Maltotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Amylotriose

CAS RN

113158-51-3, 1109-28-0
Record name O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113158-51-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801157137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886
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Record name Maltotriose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001262
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
31,900
Citations
O Raibaud, E Richet - Journal of bacteriology, 1987 - Am Soc Microbiol
… to maltoheptaose), only maltotriose was able to induce beta-… maltotriose along with the RNA polymerase holoenzyme; neither maltose nor maltotetraose could substitute for maltotriose…
Number of citations: 106 journals.asm.org
CR Zastrow, C Hollatz, PS De Araujo… - Journal of Industrial …, 2001 - academic.oup.com
… The maltotriosefermenting strain showed the same rate of active maltose or maltotriose transport, while the strain that could not ferment maltotriose showed a lower rate of maltotriose …
Number of citations: 67 academic.oup.com
J Dietvorst, J Londesborough, HY Steensma - Yeast, 2005 - Wiley Online Library
… Maltotriose is the second most abundant fermentable sugar in wort and, due to incomplete fermentation, residual maltotriose in … might improve utilization of maltotriose, we developed a …
Number of citations: 109 onlinelibrary.wiley.com
SL Alves-Jr, RA Herberts, C Hollatz… - Journal of the …, 2007 - Taylor & Francis
… cerevisiae strain fermented maltotriose more efficiently than … on maltotriose, leading to higher uptake rates of this sugar into the cells. Our results also indicate that during maltotriose …
Number of citations: 74 www.tandfonline.com
M Salema-Oom, V Valadão Pinto… - Applied and …, 2005 - Am Soc Microbiol
… The respiratory quotient was, however, considerably higher for maltotriose (0.36) than for … maltose and maltotriose, we investigated the presence of genes involved in maltotriose uptake …
Number of citations: 97 journals.asm.org
CR Zastrow, MA Mattos, C Hollatz, BU Stambuk - Biotechnology Letters, 2000 - Springer
… Active uptake of maltotriose across the plasma membrane is … maltotriose transport observed in maltotriose-grown cells is probably one of the main reasons for the absence of maltotriose …
Number of citations: 47 link.springer.com
K Decker, R Peist, J Reidl, M Kossmann… - Journal of …, 1993 - Am Soc Microbiol
… only maltotriose has been identified in vitro as an inducer (O. Raibaud and E. Richet, J. … In this strain, internal glucose is polymerized to maltose, maltotriose, and maltodextrins in which …
Number of citations: 85 journals.asm.org
CH Yang, WH Liu - Enzyme and Microbial Technology, 2004 - Elsevier
… maltotriose as the major end product from either soluble starch or raw starch granules. Since amylases that produce maltotriose … of maltotriose-producing amylase from T. fusca NTU22. …
Number of citations: 102 www.sciencedirect.com
RS Singh, GK Saini, JF Kennedy - Carbohydrate Polymers, 2010 - Elsevier
… High maltotriose syrup may be applied in the food … maltotriose as repeating units was subjected to hydrolysis using debranching enzyme “pullulanase” for the preparation of maltotriose …
Number of citations: 78 www.sciencedirect.com
RE Day, PJ Rogers, IW Dawes… - Applied and …, 2002 - Am Soc Microbiol
… also carry out maltotriose transport. In this study, radiolabeled maltotriose was used to show … of maltotriose as well as maltose. A strain derived from W303-1A and lacking any maltose or …
Number of citations: 64 journals.asm.org

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